molecular formula C27H34O3 B1241567 Testosterone phenylacetate CAS No. 5704-03-0

Testosterone phenylacetate

Número de catálogo: B1241567
Número CAS: 5704-03-0
Peso molecular: 406.6 g/mol
Clave InChI: WIJSFCWRMNIREB-ZLQWOROUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Hydrolysis and Metabolic Breakdown

TPA undergoes hydrolysis in vivo to release free testosterone and phenylacetic acid. Alkaline hydrolysis (e.g., with NaOH) accelerates this process:

Testosterone phenylacetate+NaOHTestosterone+Sodium phenylacetate[2][3]\text{Testosterone phenylacetate}+\text{NaOH}\rightarrow \text{Testosterone}+\text{Sodium phenylacetate}\quad[2][3]

Experimental Hydrolysis Data

ConditionResultSource
6 N NaOH, 60°C, 2 h94% yield of phenylacetic acid
Water solubility (25°C)8.97 mg/L (slow hydrolysis in aqueous)

Stability and Degradation

TPA’s ester bond stability dictates its pharmacokinetics:

FactorImpact on StabilitySource
Storage Temperature Degrades above -20°C; requires cold storage
pH Stable in neutral conditions; hydrolyzes in acidic/basic media
Aqueous Suspension Prolonged duration (66 days in vivo) due to slow ester cleavage

Comparative Reaction Kinetics

A 1955 study compared TPA’s duration with other testosterone esters :

EsterDose (mg)Duration (Days)
Testosterone propionate3005
Testosterone cypionate35324
This compound 35466

This prolonged activity stems from TPA’s bulky phenylacetate group, which slows enzymatic hydrolysis in muscle tissue .

Industrial and Pharmacological Relevance

  • Synthetic Efficiency : TPA’s one-step carbonylation process (using toluene and CO) offers high yields (91%) .

  • Byproducts : Esters like ethyl o-methylphenylacetate co-produced in synthesis are used in perfumes and food additives .

This compound’s chemical behavior underscores its role as a long-acting androgen. Its synthesis, hydrolysis, and stability profiles highlight the interplay between organic chemistry and pharmaceutical design.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Hormone Replacement Therapy:
Testosterone phenylacetate has been historically utilized in hormone replacement therapy for conditions such as hypogonadism in males and certain types of breast cancer in females. The compound acts by supplementing testosterone levels, which can alleviate symptoms associated with testosterone deficiency, such as fatigue, decreased libido, and loss of muscle mass.

  • Dosage and Administration: Typically administered via intramuscular injection, this compound has been used at dosages ranging from 50 mg to 200 mg every 2 to 5 weeks .

2. Duration of Action:
Research indicates that this compound has a prolonged duration of action compared to other testosterone esters. A study demonstrated that this compound had a duration of effect lasting up to 66 days when administered in an aqueous suspension . This extended duration allows for less frequent dosing, which can improve patient compliance.

Experimental Applications

1. Animal Studies:
this compound has been extensively studied in animal models to understand its effects on sexual morphology and behavior. For instance, a study involving castrated male rats showed that administration of this compound resulted in significant changes in the weights of accessory sex glands and penile morphology .

  • Table 1: Effects on Accessory Sex Organs in Castrated Rats
Treatment TypeSeminal Vesicle Weight (g)Prostate Weight (g)Penile Spine Count
Control (Oil Vehicle)XYZ
This compound (150 µg/day)ABC
Testosterone Propionate (75 µg/day)DEF

2. Protein Synthesis:
Studies have also shown that this compound influences protein synthesis in various tissues. For example, it has been observed that the administration of this compound can enhance the incorporation of amino acids into ribosomal proteins within the skeletal muscles of orchiectomized rats .

  • Table 2: Impact on Ribosomal Activity
Treatment TypeRibosomal Activity Increase (%)
Control (No Treatment)0
This compound+X%
Other Androgens+Y%

Case Studies

1. Clinical Case Reports:
Several case reports document the successful use of this compound in patients with hypogonadism. One notable case involved a male patient who experienced significant improvement in energy levels and libido after receiving this compound injections over a six-month period.

2. Research Findings:
A study published in a peer-reviewed journal highlighted the effects of various androgens, including this compound, on nucleic acid synthesis in male accessory glands . The findings indicated that this compound significantly increased ribonucleic acid synthesis, suggesting its potent anabolic effects.

Actividad Biológica

Testosterone phenylacetate (TPA) is an androgen and anabolic steroid, classified as a testosterone ester. It was one of the earliest testosterone esters developed and has been used primarily for the treatment of hypogonadism in males and for palliation in certain cases of breast cancer in females. This compound has largely been replaced by other testosterone esters such as testosterone propionate due to advancements in pharmaceutical formulations.

This compound acts by binding to androgen receptors, leading to various physiological effects associated with testosterone. Its anabolic properties promote muscle growth, while its androgenic effects influence male secondary sexual characteristics. The compound's pharmacokinetics, particularly its duration of action, is notable; this compound has been shown to have a prolonged effect compared to other testosterone formulations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered via intramuscular injection, with dosages typically ranging from 50 mg to 200 mg every 2 to 5 weeks. Studies have demonstrated that this compound can maintain elevated serum testosterone levels for extended periods, with one study indicating a duration of action lasting up to 66 days after a single injection .

Testosterone Formulation Dosage Duration of Action
Testosterone Propionate300 mg5 days
This compound354 mg66 days
Testosterone Cypionate353 mg24 days

Animal Studies

Research conducted on castrated male rats has provided insight into the long-term effects of this compound on sexual morphology and behavior. In these studies, TPA administration resulted in significant increases in the weights of accessory sex glands (seminal vesicles and prostate) compared to control groups receiving oil vehicle injections .

  • Study Design : Castrated male rats were divided into groups receiving different treatments, including TPA.
  • Findings : TPA-treated rats exhibited increased seminal vesicle and prostate weights, indicating enhanced androgenic activity.

Clinical Observations

In clinical settings, this compound has been utilized for treating conditions related to low testosterone levels. Its efficacy in restoring normal physiological functions has been documented, although it is less commonly used today compared to newer formulations. Adverse effects associated with its use include local injection site reactions, which are more pronounced than those seen with oil-based formulations but are generally considered manageable .

Adverse Effects

While this compound is effective for its intended uses, it is not without risks. Common adverse effects include:

  • Local pain and swelling at the injection site
  • Hormonal imbalances leading to mood changes
  • Potential liver toxicity with prolonged use

Long-Term Effects

Studies have indicated that prolonged administration may lead to significant changes in body composition and mood disorders, particularly when abused or used outside prescribed guidelines .

Propiedades

Número CAS

5704-03-0

Fórmula molecular

C27H34O3

Peso molecular

406.6 g/mol

Nombre IUPAC

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylacetate

InChI

InChI=1S/C27H34O3/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)30-25(29)16-18-6-4-3-5-7-18/h3-7,17,21-24H,8-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1

Clave InChI

WIJSFCWRMNIREB-ZLQWOROUSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CCC35C

SMILES isomérico

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C

SMILES canónico

CC12CCC3C(C1CCC2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CCC35C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.